

# How to avoid RNA degradation after glyoxal treatment.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glyoxal bisulfite

Cat. No.: B8703452

[Get Quote](#)

## Technical Support Center: Glyoxal Treatment of RNA

Welcome to the technical support center for glyoxal treatment of RNA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving glyoxal denaturation of RNA.

### Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of treating RNA with glyoxal?

Glyoxal is used to denature RNA by forming reversible adducts with guanine, adenine, and cytidine bases. This process disrupts the secondary structure of RNA molecules, ensuring that they migrate through an agarose or polyacrylamide gel based on their molecular weight rather than their shape. This is crucial for accurate size estimation and analysis in applications like Northern blotting.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Q2: Is glyoxal treatment harsh on RNA? Will it cause degradation?

Glyoxal treatment itself is a gentle method for denaturing RNA and is not known to cause RNA degradation.[\[4\]](#) In fact, it is often preferred over other denaturants like formaldehyde due to its reduced toxicity and the stability of the RNA adducts at a pH below 7.0.[\[1\]](#)[\[3\]](#) Degradation

observed after glyoxal treatment is typically due to other factors such as RNase contamination, improper sample handling, or suboptimal reaction conditions.[\[5\]](#)[\[6\]](#)

Q3: How does glyoxal interact with RNA?

Glyoxal contains two aldehyde groups that react with the imino and amino groups of guanine, as well as the amino groups of adenine and cytidine, to form cyclic adducts.[\[2\]](#)[\[3\]](#) These adducts prevent the formation of hydrogen bonds between bases, thus keeping the RNA in a denatured state.[\[2\]](#)[\[3\]](#)

Q4: Is the reaction between glyoxal and RNA reversible?

Yes, the glyoxal-RNA adducts are reversible. The adducts are stable at a pH below 7.0.[\[1\]](#)[\[3\]](#) They can be reversed by increasing the pH to above 7.0 or by heating the sample.[\[1\]](#)[\[4\]](#) This reversibility is advantageous for downstream applications where the glyoxal needs to be removed, such as in Northern blotting before hybridization.

Q5: Can I use glyoxal-treated RNA directly for downstream applications like RT-PCR or sequencing?

While glyoxal is excellent for denaturation for gel electrophoresis, the adducts can inhibit enzymes like reverse transcriptase and polymerases. Therefore, it is crucial to remove the glyoxal adducts before proceeding with enzymatic reactions. This is typically achieved by changing the buffer to a slightly alkaline pH (e.g., Tris-based buffers at pH > 7.5) and sometimes with a heating step.

## Troubleshooting Guide

Problem	Possible Cause(s)	Recommended Solution(s)
RNA appears degraded on the gel (smearing).	<p>1. RNase contamination: RNases are ubiquitous and can degrade RNA quickly.<a href="#">[5]</a><a href="#">[7]</a> <a href="#">[8]</a><a href="#">[9]</a> 2. High pH of reagents: If the pH of the glyoxal mix, loading buffer, or running buffer is above 7.0, the glyoxal adducts can reverse, allowing RNA to refold and be susceptible to degradation.<a href="#">[1]</a> <a href="#">[3]</a> 3. Excessive heat during electrophoresis: Overheating the gel can reverse the glyoxalation and potentially lead to RNA degradation.<a href="#">[1]</a> 4. Poor quality initial RNA sample: The RNA may have been degraded before glyoxal treatment.</p>	<p>1. Use RNase-free water, reagents, and tips.<a href="#">[9]</a> Wear gloves and work in a clean area.<a href="#">[7]</a><a href="#">[8]</a> Consider adding an RNase inhibitor. 2. Ensure all solutions are at the correct acidic pH (typically pH 6.5-7.0). <a href="#">[1]</a><a href="#">[3]</a> 3. Run the gel at a low voltage (e.g., 5V/cm) in a cold room or with a cooling system. <a href="#">[1]</a> 4. Check the integrity of your initial RNA sample on a denaturing gel or using a Bioanalyzer before starting the glyoxal treatment. A 28S:18S rRNA ratio of approximately 2:1 is a good indicator of intact RNA for eukaryotic samples.<a href="#">[5]</a></p>
RNA bands are faint or absent.	<p>1. Insufficient amount of RNA loaded. 2. Inefficient staining: The staining dye may not be sensitive enough or may have been used incorrectly. 3. RNA loss during preparation: RNA can be lost during purification steps.</p>	<p>1. Quantify your RNA before loading and ensure you are loading a sufficient amount (e.g., 500ng to 1µg for a single band).<a href="#">[1]</a> 2. Use a sensitive RNA stain and follow the manufacturer's protocol. Some protocols incorporate the stain into the loading dye.<a href="#">[1]</a> 3. Be careful during pipetting and handling to minimize sample loss.</p>
RNA is not migrating according to its size (bands are in the wrong place).	<p>1. Incomplete denaturation: The RNA may not be fully denatured, causing it to migrate based on its</p>	<p>1. Ensure the incubation conditions for glyoxal treatment (temperature and time) are optimal. A typical condition is</p>

	secondary structure. 2. Reversal of glyoxalation: The pH of the running buffer may be too high, or the gel may have overheated.[1]	50°C for 30-60 minutes.[1][2] 2. Check the pH of your running buffer and ensure it is below 7.0. Run the gel at a lower voltage to prevent overheating.[1]
High background on the gel.	1. Excessive salt in the RNA sample. 2. Contaminants in the glyoxal.	1. Precipitate and wash your RNA sample with 70% ethanol to remove excess salts before glyoxal treatment. 2. Use high-quality, deionized glyoxal. Old glyoxal can degrade and form impurities.

## Experimental Protocols

### Protocol 1: Glyoxal Denaturation of RNA for Agarose Gel Electrophoresis

#### Materials:

- RNA sample
- Glyoxal (deionized)
- Dimethyl sulfoxide (DMSO)
- 10X BPTE buffer (e.g., 100 mM PIPES, 300 mM Bis-Tris, 10 mM EDTA)
- Glyoxal loading dye (e.g., 50% glycerol, 10 mM sodium phosphate, bromophenol blue)
- RNase-free water
- Agarose
- Ethidium bromide or other RNA stain (if not in loading dye)

#### Procedure:

- Prepare the Glyoxal Mix: In an RNase-free tube, prepare the glyoxal reaction mixture. For a 10  $\mu$ L final volume per sample, mix:
  - RNA sample (up to 10  $\mu$ g in a small volume)
  - Glyoxal (40% solution): 2.5  $\mu$ L
  - DMSO: 5.0  $\mu$ L
  - 10X BPTE buffer: 1.0  $\mu$ L
  - Adjust the final volume to 10  $\mu$ L with RNase-free water.
- Denaturation: Incubate the mixture at 50°C for 30-60 minutes.[\[1\]](#)[\[2\]](#)
- Cooling: Immediately place the tube on ice to "snap cool" the RNA and prevent re-annealing. [\[1\]](#)
- Add Loading Dye: Add 2-3  $\mu$ L of glyoxal loading dye to your sample.
- Gel Electrophoresis: Load the samples onto a 1-1.5% agarose gel made with 1X BPTE buffer. Run the gel at a low voltage (e.g., 5V/cm) to avoid overheating.[\[1\]](#) It is critical to maintain an acidic pH (<7.0) in the gel and running buffer.[\[1\]](#)
- Visualization: Stain the gel with an appropriate RNA stain if it was not included in the loading dye and visualize it on a UV transilluminator.

## Protocol 2: Removal of Glyoxal from RNA

#### For Northern Blotting:

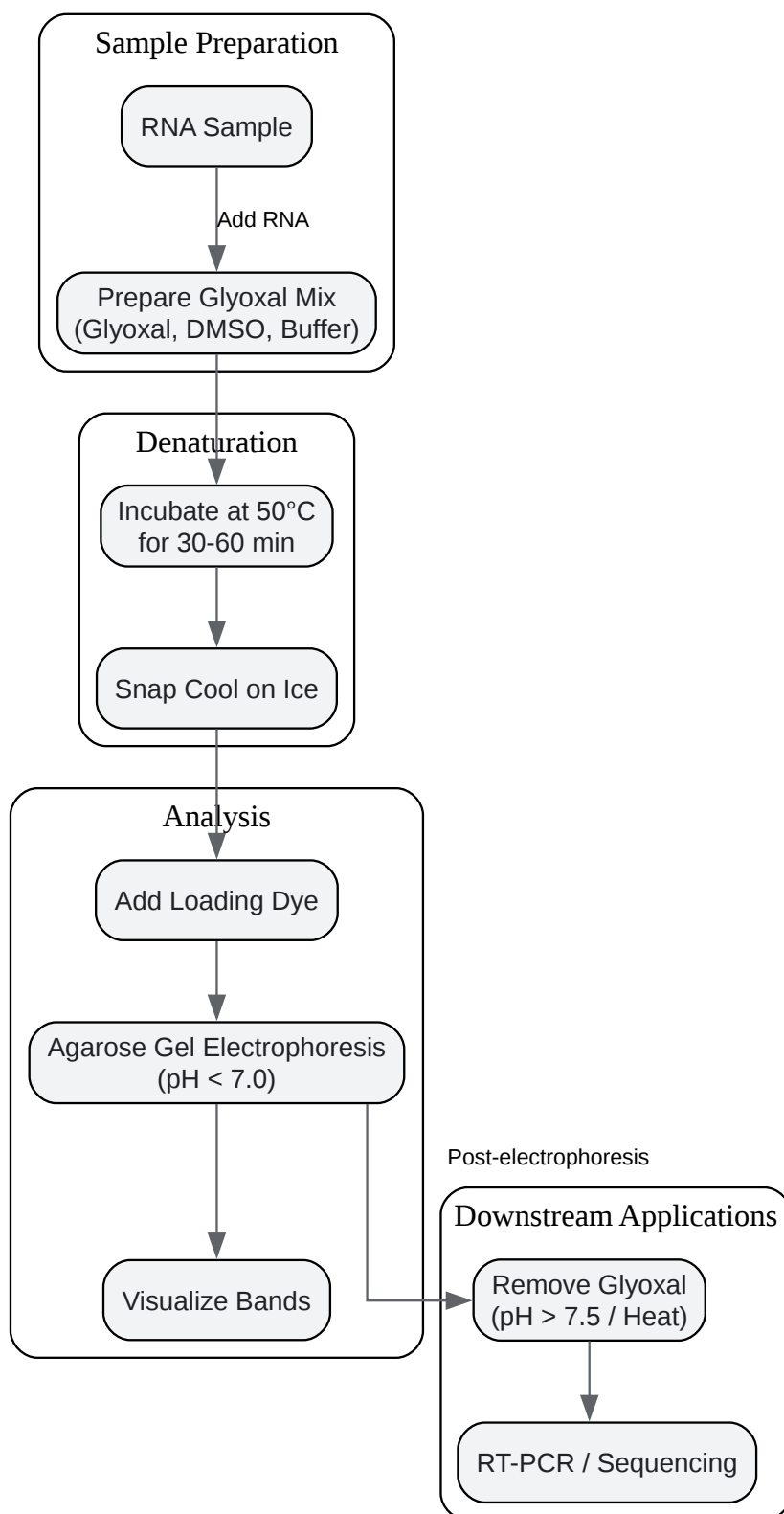
- After electrophoresis, transfer the RNA from the gel to a nylon membrane using a capillary or vacuum blotting method.
- During the transfer, use a buffer with a pH > 7.5 (e.g., 20X SSC). The alkaline pH will reverse the glyoxalation.

- Alternatively, the gel can be soaked in a buffer of pH > 7.5 for 15-20 minutes before transfer.

For Enzymatic Reactions:

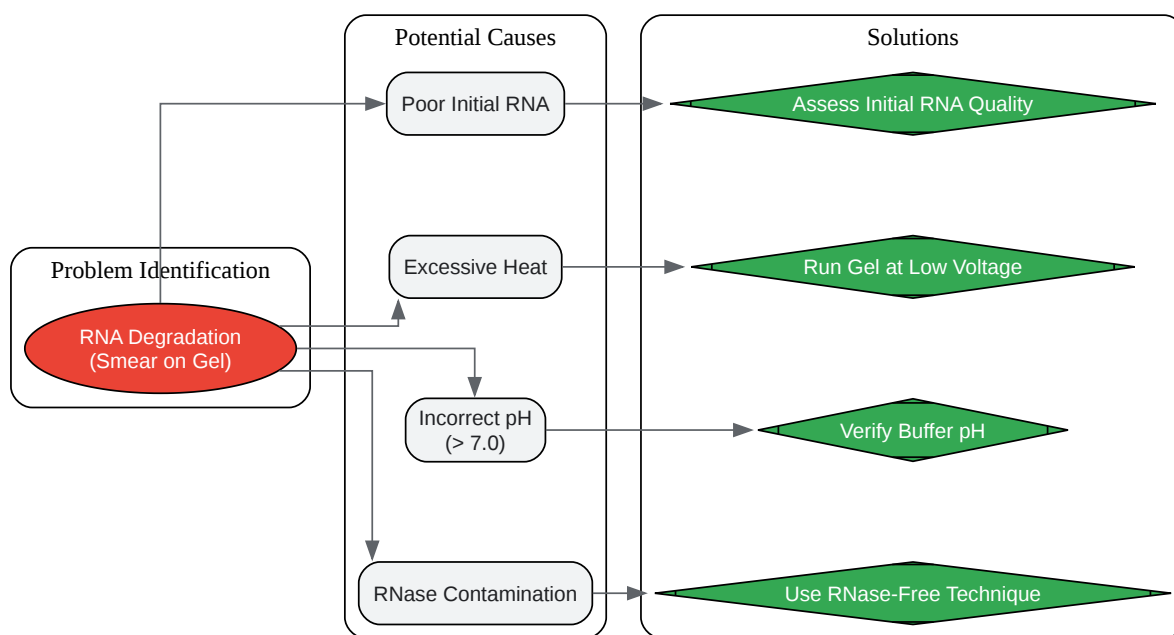
- Precipitate the glyoxal-treated RNA using standard ethanol precipitation methods.
- Wash the RNA pellet twice with 70% ethanol to remove residual glyoxal.
- Resuspend the RNA pellet in an RNase-free buffer with a pH greater than 7.5 (e.g., TE buffer at pH 8.0).
- Incubate at 37°C for 10-15 minutes to ensure complete reversal of the glyoxal adducts. The RNA is now ready for downstream applications.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for glyoxal treatment of RNA.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for RNA degradation after glyoxal treatment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Denaturing agarose gels for large RNAs with glyoxal [protocols.io]
- 2. researchgate.net [researchgate.net]



- 3. Denaturation and electrophoresis of RNA with glyoxal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. researchgate.net [researchgate.net]
- 7. biotium.com [biotium.com]
- 8. lifescience.roche.com [lifescience.roche.com]
- 9. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- To cite this document: BenchChem. [How to avoid RNA degradation after glyoxal treatment.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8703452#how-to-avoid-rna-degradation-after-glyoxal-treatment]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)